molecular formula C17H26BBrO3 B6301494 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester CAS No. 2121513-54-8

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester

Cat. No.: B6301494
CAS No.: 2121513-54-8
M. Wt: 369.1 g/mol
InChI Key: XUYPDVUVIDMLQY-UHFFFAOYSA-N
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Description

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C17H26BBrO3. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and substituted with a bromine atom and a pentyloxy group on the phenyl ring. This compound is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester, also known as 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . .

Mode of Action

The mode of action of boronic esters, including this compound, is primarily through their ability to undergo various transformations into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

Boronic esters are involved in several biochemical pathways. The most important application is the Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction of organoboron compounds (boronic acids, boronic esters) with organic halides to form carbon-carbon bonds .

Pharmacokinetics

It’s worth noting that the stability of boronic esters, including pinacol boronic esters, can pose challenges in terms of their removal at the end of a sequence if required .

Result of Action

The result of the action of this compound is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester typically involves the following steps:

    Bromination: The starting material, 3-pentyloxyphenol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid pinacol ester group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used solvents.

Major Products:

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic ester group.

    Boronic Acids: Formed through hydrolysis of the boronic ester group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology:

    Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors and in drug delivery systems.

Medicine:

    Boron Neutron Capture Therapy (BNCT): Boronic acid compounds are investigated for their use in BNCT, a type of cancer treatment.

Industry:

    Materials Science: Used in the development of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Comparison with Similar Compounds

    3-Pentyloxyphenylboronic Acid Pinacol Ester: Similar structure but without the bromine atom.

    5-Bromo-3-methoxyphenylboronic Acid Pinacol Ester: Similar structure but with a methoxy group instead of a pentyloxy group.

    5-Bromo-3-pyridineboronic Acid Pinacol Ester: Similar structure but with a pyridine ring instead of a phenyl ring.

Uniqueness:

    Substituent Effects: The presence of the bromine atom and the pentyloxy group on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.

    Versatility: The compound’s ability to participate in Suzuki-Miyaura coupling and other reactions makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-(3-bromo-5-pentoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BBrO3/c1-6-7-8-9-20-15-11-13(10-14(19)12-15)18-21-16(2,3)17(4,5)22-18/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPDVUVIDMLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147344
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-54-8
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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